molecular formula C12H9BrN2O2 B1335538 N-(4-bromophenyl)-4-nitroaniline CAS No. 40932-71-6

N-(4-bromophenyl)-4-nitroaniline

Cat. No.: B1335538
CAS No.: 40932-71-6
M. Wt: 293.12 g/mol
InChI Key: GWRSKJBGTCRACZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-nitroaniline is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • N-(4-bromophenyl)-4-nitroaniline has been synthesized through various methods. S. Xue (1999) described the preparation of 4 Bromo 1,2 phenylenediamine, a related compound, via hydrogenation of 4 bromo 2 nitroaniline catalyzed by Urushibara nickel and alkaline hydrolysis (Xue, 1999).

Spectroscopic Analysis and Molecular Docking

  • A. Dwivedi and Abhishek Kumar (2019) conducted a study on vibrational spectroscopic analysis, HOMO-LUMO, polarizabilities, and hyperpolarizabilities of N-(4-Bromophenyl)-4-nitrobenzamide. They found that the compound could be useful in electro-optical applications and might act as an antibacterial drug (Dwivedi & Kumar, 2019).

Crystal and Molecular Structure

  • The crystal and molecular structure of N-(4-nitrophenyl)-β-alanine, a derivative, was studied by M. Marchewka, M. Drozd, and J. Janczak (2011). They observed a dimeric structure in the crystal, which interacted via N-H···O hydrogen bonds (Marchewka, Drozd, & Janczak, 2011).

Applications in Synthesis

  • R. Bambal and R. Hanzlik (1994) synthesized N.epsilon.-(p-Bromophenyl)-L-lysine and N.tau.-(p-Bromophenyl)-L-histidine, models for adducts of Bromobenzene 3,4-Oxide to Protein, indicating potential applications in understanding protein interactions (Bambal & Hanzlik, 1994).

Catalytic Applications

  • Z. H. Farooqi et al. (2019) utilized 4-nitroaniline in the synthesis and stabilization of silver nanoparticles in a polymeric system for the catalytic reduction of 4-nitroaniline to p-phenylenediamine, demonstrating its application in nanotechnology and catalysis (Farooqi et al., 2019).

Solvent and Substituent Effects

  • Correa, Durantini, and Silber (1998) studied the absorption spectra of nitrodiphenylamines, including a compound similar to this compound, in reversed micelles, which can inform solvent interactions in chemical processes (Correa, Durantini, & Silber, 1998).

Properties

IUPAC Name

N-(4-bromophenyl)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSKJBGTCRACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406407
Record name N-(4-bromophenyl)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40932-71-6
Record name N-(4-bromophenyl)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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